Cas no 125867-32-5 (2-Pivaloylamino-3-benzoylpyridine)

2-Pivaloylamino-3-benzoylpyridine is a specialized organic compound featuring a pyridine core substituted with pivaloylamino and benzoyl functional groups. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical research. The pivaloyl group enhances steric hindrance, improving selectivity in reactions, while the benzoyl moiety offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and intermediate synthesis. The compound’s robustness under various conditions makes it suitable for applications requiring high purity and precision. It is commonly utilized in the development of bioactive molecules and complex heterocyclic systems.
2-Pivaloylamino-3-benzoylpyridine structure
125867-32-5 structure
Product name:2-Pivaloylamino-3-benzoylpyridine
CAS No:125867-32-5
MF:C17H18N2O2
MW:282.33702
MDL:MFCD03102849
CID:897046

2-Pivaloylamino-3-benzoylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Pivaloylamino-3-benzoylpyridine
    • 2-Pivaloylamino-3-be
    • N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide
    • Phenyl 2-PivaloylaMino-3-pyridyl Ketone
    • MDL: MFCD03102849

Computed Properties

  • Exact Mass: 282.13700

Experimental Properties

  • PSA: 59.06000
  • LogP: 3.37020

2-Pivaloylamino-3-benzoylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P550660-1g
2-Pivaloylamino-3-benzoylpyridine
125867-32-5
1g
$ 970.00 2022-06-03
TRC
P550660-1000mg
2-Pivaloylamino-3-benzoylpyridine
125867-32-5
1g
$1171.00 2023-05-17
abcr
AB300772-100mg
N-(3-Benzoyl-2-pyridinyl)-2,2-dimethylpropanamide; .
125867-32-5
100mg
€221.50 2024-04-20
Ambeed
A971390-1g
N-(3-Benzoylpyridin-2-yl)pivalamide
125867-32-5 97%
1g
$351.0 2024-04-25
TRC
P550660-100mg
2-Pivaloylamino-3-benzoylpyridine
125867-32-5
100mg
$150.00 2023-05-17
abcr
AB300772-100 mg
N-(3-Benzoyl-2-pyridinyl)-2,2-dimethylpropanamide; .
125867-32-5
100MG
€221.50 2022-08-31

2-Pivaloylamino-3-benzoylpyridine Production Method

Additional information on 2-Pivaloylamino-3-benzoylpyridine

Introduction to 2-Pivaloylamino-3-benzoylpyridine (CAS No. 125867-32-5)

2-Pivaloylamino-3-benzoylpyridine, identified by its Chemical Abstracts Service (CAS) number 125867-32-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug design. The structural features of 2-Pivaloylamino-3-benzoylpyridine, particularly the presence of pivaloyl and benzoyl functional groups, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity modulation.

The synthesis and characterization of 2-Pivaloylamino-3-benzoylpyridine have been subjects of extensive research, with methodologies focusing on optimizing yield, purity, and scalability. The pivaloyl group, a derivative of pivalic acid, is known for its stability and ability to enhance the metabolic half-life of associated molecules, making it a valuable moiety in drug development. Similarly, the benzoyl group contributes to the compound's solubility and interaction with biological targets. Together, these functional groups enable 2-Pivaloylamino-3-benzoylpyridine to exhibit promising pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Pivaloylamino-3-benzoylpyridine and biological targets. Studies have demonstrated that this compound can serve as a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, computational studies suggest that modifications at the 2- and 3-positions of the pyridine ring can fine-tune the pharmacokinetic properties of derivatives, making them more suitable for therapeutic applications.

In the realm of medicinal chemistry, 2-Pivaloylamino-3-benzoylpyridine has been explored for its potential in addressing various therapeutic challenges. Its structural motif is reminiscent of known bioactive molecules that target enzymes such as kinases and proteases. Preliminary in vitro assays have indicated that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents for chronic inflammatory diseases.

The role of 2-Pivaloylamino-3-benzoylpyridine in drug discovery has also been highlighted in recent clinical research. Researchers have leveraged its scaffold to develop novel compounds that show promise in preclinical models. These studies underscore the importance of structurally diverse molecules in overcoming resistance mechanisms associated with existing therapies. The versatility of 2-Pivaloylamino-3-benzoylpyridine as a building block for drug design underscores its significance in modern medicinal chemistry.

From a synthetic chemistry perspective, 2-Pivaloylamino-3-benzoylpyridine serves as an excellent intermediate for constructing more complex molecules. The availability of well-defined synthetic routes allows researchers to explore diverse chemical space efficiently. Advances in green chemistry principles have further refined these synthetic methodologies, reducing waste and improving sustainability. Such developments not only enhance the practicality of working with 2-Pivaloylamino-3-benzoylpyridine but also align with global efforts to promote environmentally responsible chemical synthesis.

The pharmacological potential of 2-Pivaloylamino-3-benzoylpyridine extends beyond its inhibitory activities. Its ability to modulate protein-protein interactions has been explored in detail through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into how subtle changes in its structure can alter its binding affinity and specificity toward target proteins. Such knowledge is crucial for designing next-generation therapeutics with improved efficacy and reduced side effects.

In conclusion, 2-Pivaloylamino-3-benzoylpyridine (CAS No. 125867-32-5) represents a compelling example of how structural diversity can drive innovation in pharmaceutical chemistry. Its unique combination of functional groups, coupled with its potential applications in drug discovery, makes it a valuable asset for researchers working on next-generation therapeutics. As our understanding of biological systems continues to evolve, compounds like 2-Pivaloylamino-3-benzoylpyridine will undoubtedly play a pivotal role in addressing some of the most pressing challenges in medicine today.

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Amadis Chemical Company Limited
(CAS:125867-32-5)2-Pivaloylamino-3-benzoylpyridine
A1118882
Purity:99%
Quantity:1g
Price ($):316.0